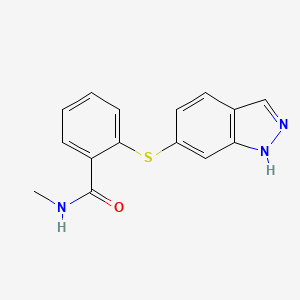

2-(1H-Indazol-6-ylthio)-N-methyl-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1H-Indazol-6-ylthio)-N-methyl-benzamide” is a chemical compound that belongs to the family of indazole derivatives. It has a molecular formula of C15H13N3OS and a molecular weight of 283.4 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13N3OS/c1-16-15(19)12-4-2-3-5-14(12)20-11-7-6-10-9-17-18-13(10)8-11/h2-9H,1H3,(H,16,19)(H,17,18) . The Canonical SMILES representation is CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C=NN3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 283.07793322 g/mol . The topological polar surface area is 83.1 Ų . It has a heavy atom count of 20 . The compound is a pale-yellow to yellow-brown solid at room temperature .Aplicaciones Científicas De Investigación

Anticancer and Anti-inflammatory Activities

Indazole derivatives, including structures like 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide, have been identified for their potential in therapeutic applications, particularly in the realm of anticancer and anti-inflammatory treatments. The indazole scaffold is significant pharmacologically, forming the core structure of numerous compounds with potential therapeutic value. Research into indazole derivatives has revealed promising anticancer and anti-inflammatory activities. These derivatives are also explored in disorders involving protein kinases and neurodegeneration, highlighting their versatile therapeutic potential beyond the initially identified applications (Denya, Malan, & Joubert, 2018).

Alzheimer's Disease Research

The development of amyloid imaging ligands, including compounds with indazole derivatives, marks significant progress in Alzheimer's disease research. These compounds have been studied for their ability to measure amyloid in vivo in the brain, providing insights into the pathophysiological mechanisms and progression of amyloid deposits. The technique facilitates early detection of Alzheimer's disease and is crucial in the evaluation of new antiamyloid therapies (Nordberg, 2007).

Novel Synthetic Opioids Exploration

In the quest for new euphoric substances on the illicit drugs market, the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides, have been extensively reviewed. This exploration sheds light on the emergence of substances of abuse with similar chemical structures to known compounds. It underscores the importance of international early warning systems in tracking emerging psychoactive substances and highlights the need for pre-emptive research to ensure new substances are detected early in toxicological samples. This research is pivotal for understanding the potential impact of novel synthetic opioids on drug markets and public health (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the specific targets may vary depending on the therapeutic application.

Mode of Action

Indazole-containing compounds are known to interact with their targets in a variety of ways, often resulting in changes to cellular processes .

Biochemical Pathways

Given the broad range of biological activities associated with indazole-containing compounds, it is likely that multiple pathways are affected .

Result of Action

Given the wide range of therapeutic applications of indazole-containing compounds, the effects are likely to be diverse and dependent on the specific target and therapeutic application .

Propiedades

IUPAC Name |

2-(1H-indazol-6-ylsulfanyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-16-15(19)12-4-2-3-5-14(12)20-11-7-6-10-9-17-18-13(10)8-11/h2-9H,1H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFLDDCNCFRBIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)